molecular formula C20H34O7 B14327370 Tributyl 2-acetylpropane-1,2,3-tricarboxylate CAS No. 106226-76-0

Tributyl 2-acetylpropane-1,2,3-tricarboxylate

Cat. No.: B14327370
CAS No.: 106226-76-0
M. Wt: 386.5 g/mol
InChI Key: AWTYDTDAALFGPC-UHFFFAOYSA-N
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Description

Tributyl 2-acetylpropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C₂₀H₃₄O₇. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a plasticizer, which helps to increase the flexibility and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl 2-acetylpropane-1,2,3-tricarboxylate can be synthesized through the esterification of citric acid with butanol in the presence of an acid catalyst. The reaction typically involves heating citric acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed for several hours until the desired product is formed. The product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation columns, helps in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl 2-acetylpropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tributyl 2-acetylpropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of polymers.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tributyl 2-acetylpropane-1,2,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetyl tributyl citrate: Similar in structure but with different ester groups.

    Tributyl citrate: Lacks the acetyl group present in tributyl 2-acetylpropane-1,2,3-tricarboxylate.

    Triethyl citrate: Contains ethyl groups instead of butyl groups.

Uniqueness

This compound is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its acetyl group enhances its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

106226-76-0

Molecular Formula

C20H34O7

Molecular Weight

386.5 g/mol

IUPAC Name

tributyl 2-acetylpropane-1,2,3-tricarboxylate

InChI

InChI=1S/C20H34O7/c1-5-8-11-25-17(22)14-20(16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3

InChI Key

AWTYDTDAALFGPC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)C)C(=O)OCCCC

Origin of Product

United States

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